Finasteride Impurity

Vue d'ensemble

Description

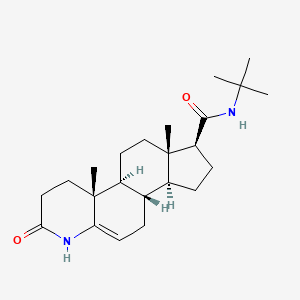

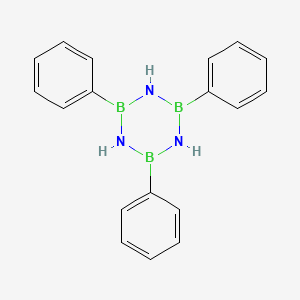

Finasteride Impurity is a useful research compound. Its molecular formula is C23H36N2O2 and its molecular weight is 372.5 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 674693. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

1. Quantification and Validation of Finasteride Impurities

A study by Cucu et al. (2020) focused on developing a method to quantify three impurities of finasteride using high-performance liquid chromatography (HPLC). This research is significant for monitoring the quality of finasteride and ensuring its safety and efficacy. The method achieved good results for precision and accuracy, highlighting its suitability for monitoring finasteride impurities in pharmaceutical processing (Cucu et al., 2020).

2. Enhancement of Dermal Delivery of Finasteride

Soleymani & Salimi (2019) investigated the use of microemulsions to enhance the skin permeability of finasteride. This research is relevant for improving the delivery of finasteride in treatments like hair loss, where enhanced skin permeability could improve the drug's efficacy (Soleymani & Salimi, 2019).

3. Non-Isotopically Labeled Internal Standards in Drug Analysis

Liu et al. (2018) explored using finasteride impurity as an internal standard in paper spray ionization-mass spectrometry. This method, applied to measure the dissolution content of finasteride tablets, provided a simpler and less expensive alternative to isotopically labeled compounds, crucial for drug quality control (Liu et al., 2018).

Mécanisme D'action

Target of Action

Finasteride Impurity primarily targets the enzyme 5-alpha reductase . This enzyme plays a crucial role in the conversion of testosterone into dihydrotestosterone (DHT), a specific steroid that stimulates prostate transitional zone growth .

Mode of Action

The interaction of this compound with its target, the 5-alpha reductase enzyme, results in the inhibition of this enzyme . By inhibiting 5-alpha reductase, this compound decreases the production of DHT by about 70% . This reduction in DHT levels is the primary mode of action of this compound .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the conversion of testosterone into DHT . By inhibiting the 5-alpha reductase enzyme, this compound disrupts this pathway, leading to a significant reduction in DHT levels . This disruption has downstream effects on processes that are dependent on DHT, such as prostate transitional zone growth .

Pharmacokinetics

This compound undergoes extensive hepatic metabolism to essentially inactive metabolites . These metabolites are eliminated through the bile and urine . The terminal elimination half-life of this compound is between 4.7 to 7.1 hours . Despite this, slow accumulation occurs with multiple doses . The lipophilic nature of this compound may influence its absorption, distribution, metabolism, and excretion (ADME) properties, and consequently, its bioavailability.

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the reduction of DHT levels . This reduction can slow down hair loss, promote hair regrowth, and alleviate symptoms of benign prostatic hyperplasia (BPH) .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the manipulation, manufacture, and storage conditions of this pharmaceutical drug can affect its stability . Furthermore, the presence of food has no effect on the total bioavailability of this compound .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

(1S,3aS,3bS,9aR,9bS,11aS)-N-tert-butyl-9a,11a-dimethyl-7-oxo-1,2,3,3a,3b,4,6,8,9,9b,10,11-dodecahydroindeno[5,4-f]quinoline-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H36N2O2/c1-21(2,3)25-20(27)17-8-7-15-14-6-9-18-23(5,13-11-19(26)24-18)16(14)10-12-22(15,17)4/h9,14-17H,6-8,10-13H2,1-5H3,(H,24,26)(H,25,27)/t14-,15-,16-,17+,22-,23+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHYQEUFHHYXVFL-FIIPNDBVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC2C(=O)NC(C)(C)C)CC=C4C3(CCC(=O)N4)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2C(=O)NC(C)(C)C)CC=C4[C@@]3(CCC(=O)N4)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H36N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the structural characterization of the finasteride impurity discussed in the research?

A1: The research paper [] focuses on N-tert-Butyl-3-oxo-4-aza-5β,17β-androstane-17-carboxamide methanol solvate as a this compound. While the paper doesn't explicitly state the molecular formula and weight, it provides a detailed description of its structure:

Q2: How can this this compound be quantified in pharmaceutical samples?

A2: One method for quantifying this this compound is described in []. Researchers successfully utilized paper spray ionization mass spectrometry (PSI-MS) with a non-isotopically labeled internal standard. This method offers several advantages:

Q3: Are there other analytical methods for studying finasteride and its impurities?

A3: Yes, liquid chromatography (LC) is another technique used to study finasteride and its impurities []. While the provided abstract doesn't specify the exact LC method, it highlights the importance of systematic method development and validation to ensure accurate and reliable determination of finasteride impurities.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4,8-Dibromobenzo[1,2-c:4,5-c']difuran-1,3,5,7-tetraone](/img/structure/B1348238.png)